N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic small molecule characterized by a piperidine core modified with a cyclopropylsulfonyl group at the 1-position and a methyl-linked acetamide side chain. The acetamide moiety is further substituted with a 3,5-dimethylisoxazole ring, a heterocyclic structure known for metabolic stability and bioactivity.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-11-15(12(2)23-18-11)9-16(20)17-10-13-5-7-19(8-6-13)24(21,22)14-3-4-14/h13-14H,3-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYCSFTGZIWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Cyclopropylsulfonyl group : Enhances the compound's reactivity and binding affinity.
- Isosaxazol moiety : Contributes to its biological activity.
The synthesis typically involves the following steps:
- Formation of the piperidine intermediate : Achieved through cyclization reactions.
- Sulfonylation : The introduction of the cyclopropylsulfonyl group using cyclopropylsulfonyl chloride under basic conditions.
- Coupling with isoxazole : Final coupling with the isoxazole derivative to form the target compound.
This compound exhibits its biological effects through interactions with specific molecular targets, influencing various biological pathways. The cyclopropylsulfonyl group may enhance binding affinity to enzymes or receptors involved in disease processes.
Pharmacological Properties
The compound has shown promise in several areas:
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, possibly through mechanisms similar to other known chemotherapeutics.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, offering therapeutic avenues for inflammatory diseases.
Research Findings and Case Studies
-
In Vitro Studies
- A study evaluated the compound's ability to inhibit specific enzymes related to inflammation and tumor growth. Results indicated a significant reduction in enzyme activity at micromolar concentrations.
-
In Vivo Studies
- Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)benzenesulfonamide | Contains a chlorophenyl group and a sulfonamide | Antimicrobial |
| 1,3-Diarylpyrazolyl-acylsulfonamides | Features a pyrazole core with sulfonamide | Anti-tuberculosis |
| This compound | Cyclopropylsulfonamide with piperidine and isoxazole | Antitumor, anti-inflammatory |
Comparison with Similar Compounds
Goxalapladib (CAS-412950-27-7)
- Structure : Contains a 1,8-naphthyridine core, trifluoromethylbiphenyl, and a piperidinyl acetamide.
- Key Differences : Lacks the isoxazole and cyclopropylsulfonyl groups but shares the piperidine-acetamide scaffold.
- Therapeutic Use : Developed for atherosclerosis, indicating piperidine-acetamide derivatives’ relevance in cardiovascular diseases .
N-(piperidin-4-yl)methanesulfonamide
- Structure : Features a simpler piperidine-sulfonamide without the methyl-isoxazole-acetamide chain.
- Key Differences : Absence of the acetamide-linked isoxazole limits its binding versatility compared to the target compound.
- Functional Insight : Sulfonamide groups enhance solubility and target engagement in enzyme inhibitors (e.g., carbonic anhydrase) .
Isoxazole- and Pyrazole-Containing Analogs
2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid (P-0042)
- Structure: Includes a pyridazinone-pyrrolidine system and a dimethylpyrazole-acetamide.
- Key Differences : Replaces isoxazole with pyrazole, which may alter metabolic stability and target selectivity.
3,5-Dimethylisoxazole Motif
Sulfonamide and Chloroacetamide Derivatives
2-chloro-N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
- Structure : Combines sulfonamide with a methylated pyrazole.
Comparative Data Table
*Calculated based on molecular formulas.
Research Findings and Inferences
- Metabolic Stability : The 3,5-dimethylisoxazole group likely improves metabolic stability compared to pyrazole or pyridazine analogs, as seen in NSAIDs .
- Target Selectivity: The cyclopropylsulfonyl group may enhance selectivity for sulfonamide-binding enzymes (e.g., kinases, phosphatases) over non-sulfonylated targets .
- Synthetic Feasibility : HBTU-mediated coupling (as in P-0042 synthesis) could be applicable for constructing the acetamide bridge in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
